Bis(trimethylsilyl)aminosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)aminosilane is an organosilicon compound with the molecular formula [(CH₃)₃Si]₂NH. It is a derivative of ammonia where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is a colorless liquid and is widely used in organic synthesis and organometallic chemistry due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)aminosilane is typically synthesized by treating trimethylsilyl chloride with ammonia. The reaction proceeds as follows: [ 2 (CH₃)₃SiCl + 3 NH₃ \rightarrow [(CH₃)₃Si]₂NH + 2 NH₄Cl ] Alternatively, ammonium nitrate together with triethylamine can be used .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of chlorosilanes with the corresponding amines. This method is preferred due to its efficiency and the high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl)aminosilane undergoes various types of reactions, including:
Transamination: This reaction involves the exchange of amino groups between molecules.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ammonia and trimethylsilanol.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include chlorosilanes, amines, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include various silylamines, silanols, and substituted silanes .
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)aminosilane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which bis(trimethylsilyl)aminosilane exerts its effects involves the formation of silyl radicals. These radicals can undergo radical/radical cross-coupling reactions with various substrates, leading to the formation of new bonds and the synthesis of complex molecules . The compound’s ability to form stable silyl radicals makes it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used as a precursor in the synthesis of bis(trimethylsilyl)aminosilane.
Hexamethyldisilazane: Another organosilicon compound with similar properties and applications.
Bis(diethylamino)silane: Used in similar transamination reactions.
Uniqueness
This compound is unique due to its high reactivity and stability, which makes it an excellent reagent for various chemical reactions. Its ability to form stable silyl radicals and undergo transamination reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H18NSi3 |
---|---|
Molekulargewicht |
188.47 g/mol |
InChI |
InChI=1S/C6H18NSi3/c1-9(2,3)7(8)10(4,5)6/h1-6H3 |
InChI-Schlüssel |
UCSYTMUEJZRJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si])[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.